![molecular formula C20H17ClN6O3S B2495602 N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932537-73-0](/img/structure/B2495602.png)
N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
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Overview
Description
The compound belongs to a class of chemicals that have been extensively studied for their diverse biological activities and chemical properties. These compounds often contain heterocyclic structures like 1,2,4-triazoles and 1,3,4-thiadiazoles, known for their pharmacological potential and applications in various fields of chemistry and medicine.
Synthesis Analysis
The synthesis of compounds related to the target molecule typically involves the acylation reaction of amino-substituted phenols with benzoyl chlorides in solvents like tetrahydrofuran (THF) followed by cyclization processes to introduce triazole or thiadiazole rings. These methods are characterized by their stepwise reactions that allow for the introduction of various substituents, providing a pathway to a wide range of derivatives with potential biological activities (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of these compounds can be determined through techniques like single crystal X-ray diffraction and density functional theory (DFT) calculations. These analyses reveal details about bond lengths, bond angles, dihedral angles, and the influence of crystal packing and dimerization on the molecular geometry. Such studies are crucial for understanding the chemical behavior and designing compounds with desired physical and chemical properties (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class include cyclization to form triazole or thiadiazole rings, S-alkylation, and aminomethylation. These reactions are foundational for synthesizing derivatives with varied biological activities. The presence of methoxy and chloro substituents influences the reactivity and the outcome of these reactions, leading to compounds with a range of chemical properties (Hovsepyan et al., 2014).
Scientific Research Applications
Antimicrobial Screening
A study focused on the synthesis and antimicrobial screening of a series of compounds, including those similar in structure to N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide. These compounds were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria and showed potential for therapeutic intervention in microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).
Photosensitizer for Photodynamic Therapy
Another study introduced a zinc phthalocyanine derivative for potential use in photodynamic therapy (PDT) for cancer treatment. While not directly mentioning N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide, it highlights the importance of developing compounds with high singlet oxygen quantum yield and appropriate photodegradation quantum yield for Type II mechanisms in PDT (Pişkin et al., 2020).
Molecular Structure and Intermolecular Interactions
Research on the molecular structure and intermolecular interactions of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, emphasizes the significance of understanding molecular geometry for pharmaceutical development. This study used single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry, which is crucial for designing effective therapeutic agents (Karabulut et al., 2014).
Anticonvulsant Agents
A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated as anticonvulsant agents. Some compounds showed significant anticonvulsant activity in tests, pointing to the potential use of similar structures in developing treatments for convulsive disorders (Faizi et al., 2017).
Anticancer Activities
Research on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, which are structurally related to N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide, demonstrated moderate to good inhibitory activity against various cancer cell lines. These findings suggest a potential pathway for developing new anticancer agents (Kamal et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures are often designed to interact with specific proteins in the body, such as enzymes or receptors. The specific target would depend on the therapeutic goal. For example, some compounds might target tyrosine kinases , which are enzymes that can add a phosphate group to proteins and play key roles in signal transduction pathways .
Mode of Action
Once the compound binds to its target, it can modulate the target’s activity. This could involve inhibiting an enzyme’s activity, blocking a receptor, or otherwise altering the normal function of the target .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme involved in a specific pathway, this could disrupt the pathway and affect the downstream processes .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), can influence its bioavailability and therapeutic efficacy. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .
Result of Action
The ultimate effects of the compound’s action at the molecular and cellular levels would depend on the specific pathways it affects. This could range from altering cell signaling pathways to inducing cell death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH of the local environment, the presence of other compounds or drugs, and the patient’s overall health status .
properties
IUPAC Name |
N-[3-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)14-10-12(21)8-9-16(14)30-3)18-22-20(31-25-18)23-19(28)13-6-4-5-7-15(13)29-2/h4-10H,1-3H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHJCZUSMSUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide |
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